molecular formula C19H12O8 B7791163 Diacerein CAS No. 112118-18-0

Diacerein

Cat. No.: B7791163
CAS No.: 112118-18-0
M. Wt: 368.3 g/mol
InChI Key: TYNLGDBUJLVSMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diacerein’s primary target is Interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in the inflammation and destruction of cartilage, contributing to the development of symptoms of degenerative joint diseases such as osteoarthritis .

Mode of Action

This compound is a prodrug that is metabolized to its active metabolite, rhein . Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

This compound modulates several biochemical pathways. It downregulates the NLRP3/Caspase-1/IL-1β and IL-6/STAT3 pathways of inflammation and apoptosis . It also modulates the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress . These pathways are involved in inflammation, apoptosis, and the degradation and repair processes of articular tissues .

Pharmacokinetics

This compound is administered orally and is entirely converted into rhein before reaching the systemic circulation . Rhein is either eliminated by the renal route (20%) or conjugated in the liver to rhein glucuronide (60%) and rhein sulfate (20%); these metabolites are mainly eliminated by the kidney . The pharmacokinetics characteristics of this compound are about the same in young healthy volunteers and elderly people with normal renal function, both after a single dose (50mg) or repeated doses (25 to 75mg twice daily) . Rhein kinetics after single oral doses of this compound are linear in the range 50 to 200mg .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, and a correction of altered osteoblast activity . It also reduces the activation of IL-1β by decreasing the production of IL-1 converting enzyme . At the cellular level, this compound has been shown to stimulate chondrocyte proliferation and stimulate the production of collagen and proteoglycan .

Action Environment

The action of this compound can be influenced by environmental factors. For example, taking this compound with a standard meal delays systemic absorption but is associated with a 25% increase in the amount absorbed . Mild-to-severe renal insufficiency (creatinine clearance <2.4 L/h) is followed by accumulation of rhein, which justifies a 50% reduction of the standard daily dosage . Therefore, the patient’s diet and renal function can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Diacerein interacts with various enzymes, proteins, and other biomolecules. It modulates the AdipoR1/ PON 1 pathway, which plays a crucial role in endocrine and cardio-metabolic changes . The compound also inhibits the IL1β system, impacting various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in a polycystic ovarian syndrome (PCOS) mouse model, this compound mitigated endocrine and cardio-metabolic disruptions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it modulates the AdipoR1/ PON 1 pathway, thereby influencing the endocrine and cardio-metabolic changes in PCOS .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving a PCOS mouse model, this compound was administered daily at a dosage of 35 mg/kg body weight for 30 days . The study found that this compound mitigated the endocrine and cardio-metabolic disruptions caused by PCOS .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it modulates the AdipoR1/ PON 1 pathway, which is crucial in endocrine and cardio-metabolic changes .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacerein can be synthesized using various methods. One common method involves the use of aloin as a starting material. The hydroxyl groups of aloin undergo acetylation, followed by oxidation with chromic anhydride in acetic acid as a solvent . Another method uses rhein as the starting compound, involving diacetylation of the hydroxyl groups at positions C4 and C5 of rhein .

Industrial Production Methods: In industrial settings, this compound is often prepared through a semi-synthesis method. This involves mixing triacetyl aloe-emodin with glacial acetic acid, followed by the addition of water-soluble manganese salt and water. Chromic anhydride, sodium acetate, and glacial acetic acid solution are then added as oxidants. The reaction is maintained at a temperature of 95-110°C . The crude product is further purified using ethanol solution of sodium hydroxide, followed by pH adjustment and drying to obtain pure this compound .

Comparison with Similar Compounds

Uniqueness: this compound’s unique mechanism of action, which does not involve the inhibition of prostaglandin synthesis, sets it apart from NSAIDs and paracetamol. This makes it a valuable alternative for patients who cannot tolerate these medications .

Properties

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
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Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
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CAS No.

13739-02-1, 112118-18-0
Record name Diacerein
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Record name Diacerein
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Record name Diacerein
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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